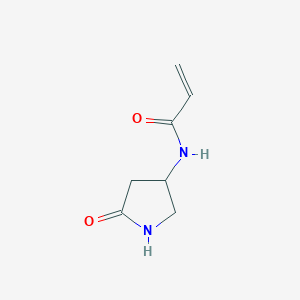

N-(5-oxopyrrolidin-3-yl)prop-2-enamide

Description

N-(5-oxopyrrolidin-3-yl)prop-2-enamide is an acrylamide derivative featuring a pyrrolidinone (5-oxopyrrolidine) ring linked to a prop-2-enamide group. The pyrrolidinone moiety, a five-membered lactam, is notable for its conformational rigidity and hydrogen-bonding capabilities, which often enhance bioavailability and target binding in medicinal chemistry . The prop-2-enamide (acrylamide) group introduces a conjugated system that may influence reactivity, metabolic stability, and intermolecular interactions.

Properties

Molecular Formula |

C7H10N2O2 |

|---|---|

Molecular Weight |

154.17 g/mol |

IUPAC Name |

N-(5-oxopyrrolidin-3-yl)prop-2-enamide |

InChI |

InChI=1S/C7H10N2O2/c1-2-6(10)9-5-3-7(11)8-4-5/h2,5H,1,3-4H2,(H,8,11)(H,9,10) |

InChI Key |

WUANFSSGQPUZDF-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)NC1CC(=O)NC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-oxopyrrolidin-3-yl)prop-2-enamide typically involves the reaction of 5-oxopyrrolidine with prop-2-enamide under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions can vary depending on the desired yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities. This process may include optimization of reaction conditions, use of industrial-grade reagents, and implementation of purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

N-(5-oxopyrrolidin-3-yl)prop-2-enamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can yield various reduced forms of the compound.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(5-oxopyrrolidin-3-yl)prop-2-enoic acid, while reduction could produce N-(5-hydroxypyrrolidin-3-yl)prop-2-enamide .

Scientific Research Applications

N-(5-oxopyrrolidin-3-yl)prop-2-enamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex molecules and polymers.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(5-oxopyrrolidin-3-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are ongoing to fully understand its potential.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues of N-(5-oxopyrrolidin-3-yl)prop-2-enamide, their substituents, and biological activities:

Key Structural Differences and Implications

Pyrrolidinone vs. Aromatic Anilides: The target compound’s pyrrolidinone ring distinguishes it from cinnamanilides (e.g., Compound 10 in ), which feature aromatic anilide groups. The pyrrolidinone’s lactam structure may improve solubility and reduce metabolic degradation compared to purely aromatic systems.

Substituent Effects on Bioactivity :

- Antimicrobial Activity : Halogenated aryl groups (e.g., 3-Fluoro-4-(trifluoromethyl)phenyl in ) correlate with potent bactericidal effects, likely due to enhanced membrane penetration and target affinity.

- Anti-inflammatory Activity : Hydroxyl and methoxy groups on phenyl rings (e.g., Moupinamide in , Compound 10 in ) are associated with NF-κB inhibition and reduced inflammation.

Methodological Insights from Structural Analysis

- Principal Component Analysis (PCA) : Applied to cinnamanilides, PCA revealed that meta- and para-substitutions on the anilide ring optimize antimicrobial activity, while ortho-substitutions favor anti-inflammatory effects .

- Tanimoto Similarity Metrics : Despite structural dissimilarity between nitro-substituted isomers (e.g., Compounds 17 and 18 in ), activity variations suggest additional factors (e.g., electronic effects, steric hindrance) dominate bioactivity profiles.

Research Findings and Challenges

Anti-inflammatory vs. Antimicrobial Trade-offs

- Studies on cinnamanilides demonstrate that optimizing both antimicrobial and anti-inflammatory properties in a single molecule is challenging due to conflicting substituent requirements . For example, compound 20 in showed anti-inflammatory potency but lacked antimicrobial activity.

Metabolic and Pharmacokinetic Considerations

- The pyrrolidinone moiety may confer metabolic stability compared to phenolic acrylamides (e.g., Moupinamide), which are prone to glucuronidation or oxidation .

Limitations in Structural-Activity Predictions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.